molecular formula C13H17N3O3 B13885928 Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate

Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate

Cat. No.: B13885928
M. Wt: 263.29 g/mol
InChI Key: QRTIBCGLLDJHQS-UHFFFAOYSA-N
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Description

Methyl 2-(piperazine-1-carbonylamino)benzoate is an organic compound with the molecular formula C13H17N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazine-1-carbonylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with piperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazine-1-carbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzoate compounds .

Scientific Research Applications

Methyl 2-(piperazine-1-carbonylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(piperazine-1-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can act as a binding site, facilitating the interaction with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(piperazine-1-carbonylamino)benzoate is unique due to its specific combination of the benzoate and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-(piperazine-1-carbonylamino)benzoate

InChI

InChI=1S/C13H17N3O3/c1-19-12(17)10-4-2-3-5-11(10)15-13(18)16-8-6-14-7-9-16/h2-5,14H,6-9H2,1H3,(H,15,18)

InChI Key

QRTIBCGLLDJHQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCNCC2

Origin of Product

United States

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